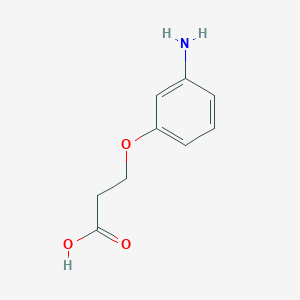
3-(3-Aminophenoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Aminophenoxy)propanoic acid is an organic compound with the molecular formula C9H11NO3 It is characterized by the presence of an aminophenoxy group attached to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenoxy)propanoic acid typically involves the reaction of 3-aminophenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 3-aminophenol attacks the electrophilic carbon of 3-chloropropanoic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but often involves optimization of reaction conditions to enhance yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Aminophenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(3-Aminophenoxy)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Aminophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. The propanoic acid moiety can also participate in interactions with other molecules, contributing to the compound’s overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxyphenyl)amino)propanoic acid: Similar structure but with a hydroxy group instead of an amino group.
3-(2-Aminophenoxy)propanoic acid: Similar structure but with the amino group in a different position.
Uniqueness
3-(3-Aminophenoxy)propanoic acid is unique due to the specific positioning of the amino group, which can influence its reactivity and interactions with other molecules. This positioning can result in different biological activities and chemical properties compared to its analogs.
Propiedades
Número CAS |
397845-65-7 |
|---|---|
Fórmula molecular |
C9H11NO3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
3-(3-aminophenoxy)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5,10H2,(H,11,12) |
Clave InChI |
KKYOEXDIGGCRGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



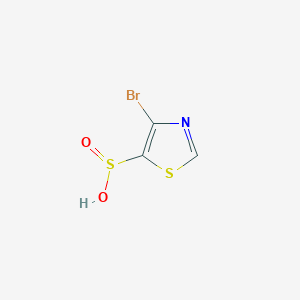
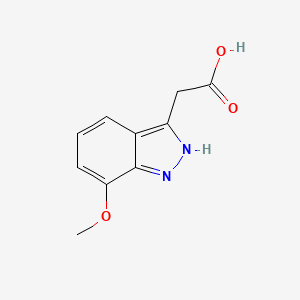
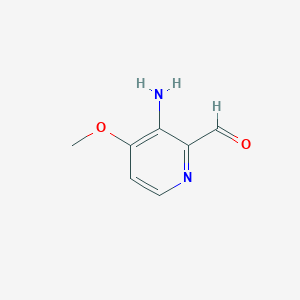

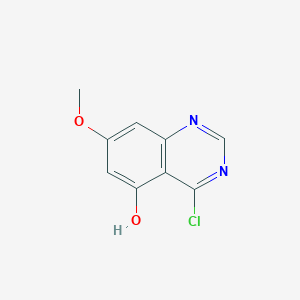
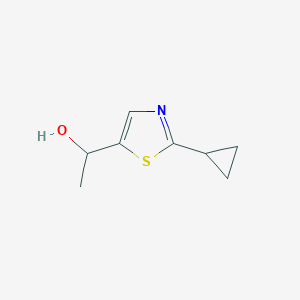
![5-chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12965903.png)
![Pyrazolo[1,5-a]pyrazin-7-amine](/img/structure/B12965907.png)
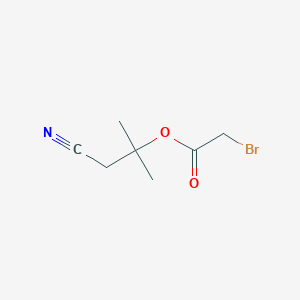
amine](/img/structure/B12965911.png)

![7-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B12965929.png)

